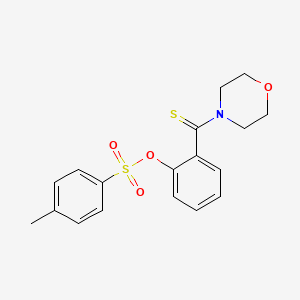![molecular formula C15H14N2O3 B4936317 N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide, commonly referred to as PCCFH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PCCFH belongs to the class of furohydrazides and has been studied extensively for its pharmacological properties.
Mechanism of Action
PCCFH is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, PCCFH has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, PCCFH may alter the expression of genes involved in cell growth and apoptosis, leading to its anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that PCCFH can induce apoptosis in cancer cells, leading to their death. Additionally, PCCFH has been shown to inhibit the growth and proliferation of cancer cells in vitro. PCCFH has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in cells. Furthermore, PCCFH has been shown to have anti-oxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using PCCFH in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PCCFH has been shown to have low toxicity in animal studies, which makes it a potentially safe compound to use in research. However, one limitation of using PCCFH is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on PCCFH. One area of interest is its potential use as an anti-cancer agent, as it has shown promising results in vitro and in animal studies. Further research is needed to determine its efficacy and safety in humans. Additionally, PCCFH's anti-inflammatory and anti-oxidant properties may make it useful in the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to fully understand the mechanisms underlying these effects.
Synthesis Methods
The synthesis of PCCFH involves the reaction of 2-furoic acid hydrazide with 2-phenylcyclopropylcarbonyl chloride in the presence of a base. The reaction proceeds through an acylation process, resulting in the formation of PCCFH as a white crystalline solid.
Scientific Research Applications
PCCFH has been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, PCCFH has been investigated for its anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of various diseases.
properties
IUPAC Name |
N'-(2-phenylcyclopropanecarbonyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(16-17-15(19)13-7-4-8-20-13)12-9-11(12)10-5-2-1-3-6-10/h1-8,11-12H,9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMNUOJXJZBQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NNC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-phenylcyclopropyl)carbonyl]furan-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-bis[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4936241.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4936249.png)
![7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4936252.png)
![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
![N-{[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4936281.png)
![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)

![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4936327.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)